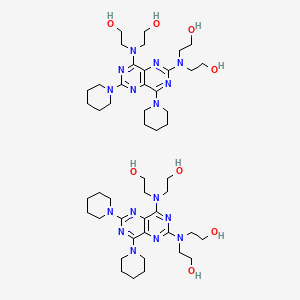
2,4-Dipiperido-6,8-didiethanolamino Dipyridamole +2,8-Dipiperido-4,6-didiethanolamino Dipyridamole(Mixture)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dipiperido-6,8-didiethanolamino Dipyridamole + 2,8-Dipiperido-4,6-didiethanolamino Dipyridamole (Mixture) is a complex chemical compound that has garnered interest in various scientific fields This mixture consists of two isomers, each with distinct structural configurations
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dipiperido-6,8-didiethanolamino Dipyridamole + 2,8-Dipiperido-4,6-didiethanolamino Dipyridamole involves multiple steps, including the formation of piperidine rings and the introduction of diethanolamino groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired isomeric forms are obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and purity of the final product. The process may also include purification steps such as crystallization or chromatography to separate the isomers.
化学反应分析
Types of Reactions
2,4-Dipiperido-6,8-didiethanolamino Dipyridamole + 2,8-Dipiperido-4,6-didiethanolamino Dipyridamole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
2,4-Dipiperido-6,8-didiethanolamino Dipyridamole + 2,8-Dipiperido-4,6-didiethanolamino Dipyridamole has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression modulation, and cellular metabolism.
相似化合物的比较
Similar Compounds
Dipyridamole: A known vasodilator and antiplatelet agent.
Aminophylline: A bronchodilator used in respiratory diseases.
Theophylline: Another bronchodilator with similar properties to aminophylline.
Uniqueness
2,4-Dipiperido-6,8-didiethanolamino Dipyridamole + 2,8-Dipiperido-4,6-didiethanolamino Dipyridamole is unique due to its dual isomeric nature and the presence of both piperidine and diethanolamino groups. This structural complexity may confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
分子式 |
C48H80N16O8 |
|---|---|
分子量 |
1009.3 g/mol |
IUPAC 名称 |
2-[[2-[bis(2-hydroxyethyl)amino]-6,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol;2-[[6-[bis(2-hydroxyethyl)amino]-2,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/2C24H40N8O4/c33-15-11-30(12-16-34)22-20-19(26-24(28-22)32(13-17-35)14-18-36)21(29-7-3-1-4-8-29)27-23(25-20)31-9-5-2-6-10-31;33-15-11-30(12-16-34)22-20-19(25-23(28-22)31-9-5-2-6-10-31)21(29-7-3-1-4-8-29)27-24(26-20)32(13-17-35)14-18-36/h2*33-36H,1-18H2 |
InChI 键 |
QQJKJUZFJMZXPP-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N(CCO)CCO)N4CCCCC4)N(CCO)CCO.C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N(CCO)CCO)N(CCO)CCO)N4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


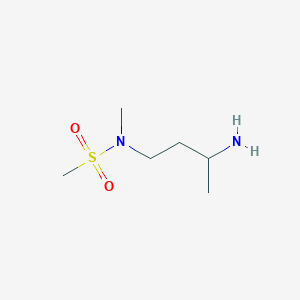
![disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13843934.png)
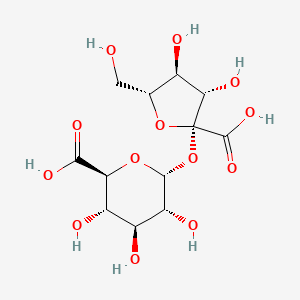
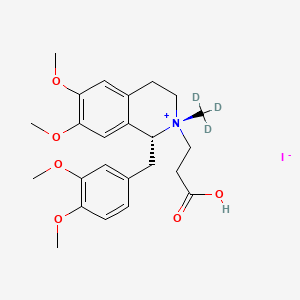
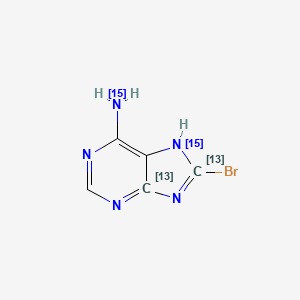

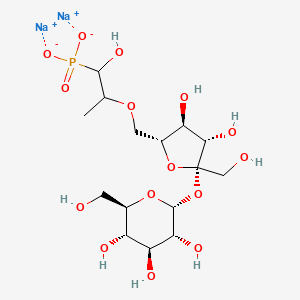
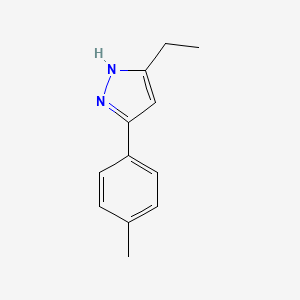
![[(6S,8aR)-7-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843985.png)

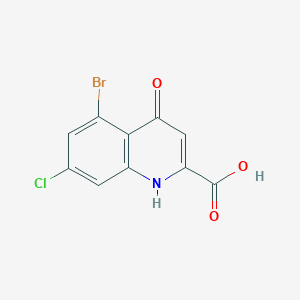
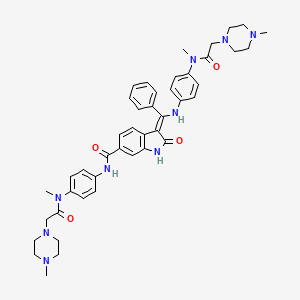
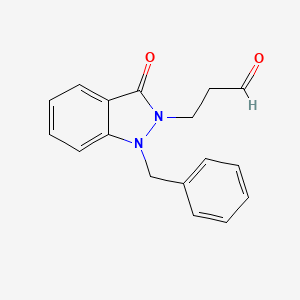
![methyl (1R,10S,11R,12S,13S)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-10-aza-1-azoniatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-5-methoxy-8-methyl-20-oxa-8,16-diazahexacyclo[10.6.1.110,13.01,9.02,7.016,19]icosa-2,4,6,14-tetraene-10-carboxylate](/img/structure/B13844024.png)
